Ethyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a piperazine ring, a benzoyl group, and a chlorinated methoxybenzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Derivative: Starting with the piperazine ring, a benzoyl group is introduced through acylation using benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Benzamide Moiety: The chlorinated methoxybenzamide is synthesized separately and then coupled with the piperazine derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZOATE): Lacks the benzamide moiety.
4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOIC ACID: Lacks the ethyl ester group.
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-METHOXYBENZAMIDO)BENZOATE: Lacks the chlorine atom.
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H28ClN3O5 |
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Molecular Weight |
522.0 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(5-chloro-2-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H28ClN3O5/c1-3-37-28(35)20-9-11-24(23(17-20)30-26(33)22-18-21(29)10-12-25(22)36-2)31-13-15-32(16-14-31)27(34)19-7-5-4-6-8-19/h4-12,17-18H,3,13-16H2,1-2H3,(H,30,33) |
InChI Key |
YGUNIUCPKHLYQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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